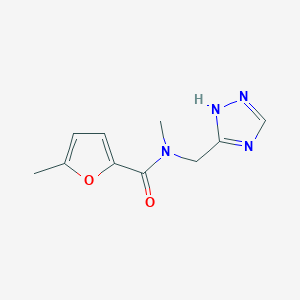![molecular formula C11H17N3O3 B7594833 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid, also known as MIAPEP, is a synthetic peptide with potential therapeutic applications. This peptide has gained attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi. This disrupts the normal cellular function and leads to cell death. In cancer cells, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is believed to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit protein synthesis in bacteria and fungi. Physiologically, it has been shown to reduce inflammation in animal models of sepsis. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been shown to reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid in lab experiments is its high purity. The SPPS method ensures that the final product is pure and free from impurities. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is stable and can be stored for long periods of time. However, one limitation of using 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid in lab experiments is its high cost. The SPPS method is expensive and time-consuming, making it difficult to produce large quantities of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid.
Zukünftige Richtungen
For the study of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid include the development of more efficient methods for synthesis and further studies on its potential therapeutic applications.
Synthesemethoden
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis involves the coupling of amino acids in a stepwise manner to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC). The purity of the final product is confirmed using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against Gram-negative and Gram-positive bacteria. It has also been shown to have antifungal activity against Candida albicans. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8(6-11(16)17)5-10(15)14(2)7-9-12-3-4-13-9/h3-4,8H,5-7H2,1-2H3,(H,12,13)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRNMNOELBFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)CC1=NC=CN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)

![N-[(1-hydroxycycloheptyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7594757.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

